molecular formula C11H13N3O3S2 B3958900 N-(tetrahydrofuran-2-ylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide

N-(tetrahydrofuran-2-ylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide

Cat. No.: B3958900
M. Wt: 299.4 g/mol
InChI Key: QNCQJOMNJVFJEL-UHFFFAOYSA-N
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Description

N-(tetrahydrofuran-2-ylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide is a complex organic compound that features a tetrahydrofuran ring, a benzothiadiazole moiety, and a sulfonamide group

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3S2/c15-19(16,12-7-8-3-2-6-17-8)10-5-1-4-9-11(10)14-18-13-9/h1,4-5,8,12H,2-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNCQJOMNJVFJEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNS(=O)(=O)C2=CC=CC3=NSN=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tetrahydrofuran-2-ylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide typically involves multiple steps. One common route starts with the preparation of the tetrahydrofuran-2-ylmethyl intermediate, which is then reacted with 2,1,3-benzothiadiazole-4-sulfonyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(tetrahydrofuran-2-ylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

N-(tetrahydrofuran-2-ylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(tetrahydrofuran-2-ylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzyme active sites, inhibiting their function. The benzothiadiazole moiety may interact with nucleic acids or proteins, affecting cellular processes. The tetrahydrofuran ring provides structural stability and enhances the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(tetrahydrofuran-2-ylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide is unique due to its combination of a tetrahydrofuran ring, a benzothiadiazole moiety, and a sulfonamide group. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(tetrahydrofuran-2-ylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-(tetrahydrofuran-2-ylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide

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